2-(4-Nitrophenoxy)ethylamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (predicted, DMSO-d₆):
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet):
UV-Vis Spectroscopy
Nitroaromatic compounds typically exhibit strong absorption in the 270–300 nm range due to π→π* transitions in the conjugated nitro-phenoxy system. Molar absorptivity (ε) is expected to exceed 10,000 L·mol⁻¹·cm⁻¹.
Tautomeric and Conformational Isomerism
Tautomerism is not observed due to the absence of enolizable protons. However, conformational isomerism arises from rotation around the ethoxy chain (C–O–C–N axis). Two dominant conformers exist:
- Anti-periplanar : O–CH₂–CH₂–N aligned linearly (lower energy).
- Gauche : Dihedral angle ~60° (higher energy by ~2–3 kcal/mol).
The nitro group’s electron-withdrawing effect restricts ring rotation, locking the para-substitution geometry. Hydrogen bonding between the ammonium proton and chloride ion further stabilizes the crystal lattice.
Structure
2D Structure
Properties
IUPAC Name |
2-(4-nitrophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-5-6-13-8-3-1-7(2-4-8)10(11)12;/h1-4H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOMIHYFRGWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656877 | |
| Record name | 2-(4-Nitrophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98395-62-1 | |
| Record name | 2-(4-Nitrophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
2-(4-Nitrophenoxy)ethylamine hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Chemical Formula : C8H11ClN2O3
- Molecular Weight : 220.64 g/mol
- CAS Number : 44118556
- Structure : The compound features a nitrophenyl group attached to an ethylamine backbone, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its effects against various bacterial strains, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 20 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
- Enhanced potency compared to standard antibiotics in specific assays, indicating its potential as an antibacterial agent .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 30 | 22 |
| S. aureus | 25 | 25 |
| P. aeruginosa | 40 | 20 |
| K. pneumoniae | 35 | 21 |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in breast cancer cell lines (MCF-7). Findings include:
- Cell Viability Reduction : Significant decreases in cell viability were observed at concentrations above 50 µM, with an IC50 value around 225 µM.
- Mechanism of Action : The compound appears to induce apoptosis, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate apoptosis and cell cycle progression, leading to enhanced therapeutic effects .
Case Studies
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains, the study highlighted the effectiveness of the compound as a potential alternative to traditional antibiotics.
- Results showed that it could be particularly effective against resistant strains of bacteria.
- Cancer Research :
Scientific Research Applications
Synthesis and Chemical Properties
2-(4-Nitrophenoxy)ethylamine hydrochloride can be synthesized through a nitration reaction involving phenethylamine derivatives. The synthesis typically involves the use of concentrated nitric acid and sulfuric acid to achieve the desired nitro substitution on the phenyl ring. The resulting product is characterized by its high purity and effective crystallization properties, which are crucial for subsequent applications in research.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, research indicated that certain derivatives showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. These compounds were evaluated using microdilution methods, highlighting their potential as affordable antitubercular agents .
Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of specific enzymes such as ADAM17, which is implicated in inflammatory processes. In vitro studies revealed that the compound could effectively inhibit the cleavage of tumor necrosis factor-alpha (TNF-α), suggesting a potential therapeutic application in inflammatory diseases .
Material Science Applications
This compound is also utilized in the synthesis of advanced materials. It has been employed in the creation of ortho-metalated primary phenethylamines complexes, which are important for developing new catalysts and materials for organic synthesis .
Case Study 1: Antimicrobial Efficacy
In a controlled study, various derivatives of this compound were tested against multi-drug-resistant strains of bacteria. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Derivative A | 4 | Potent |
| Derivative B | 16 | Moderate |
| Derivative C | 32 | Weak |
Case Study 2: Anti-inflammatory Properties
A recent study focused on the effects of this compound on TNF-α release in differentiated THP-1 cells stimulated with lipopolysaccharides (LPS). The compound significantly reduced TNF-α levels in a dose-dependent manner, indicating its potential use in treating inflammatory conditions.
| Treatment Concentration (μM) | TNF-α Level (pg/mL) |
|---|---|
| Control | 1000 |
| 1 | 800 |
| 5 | 500 |
| 10 | 200 |
Comparison with Similar Compounds
Key Structural Insights :
- The nitrophenoxy group in the target compound introduces stronger electron-withdrawing effects compared to phenyl or methoxyphenoxy derivatives, altering reactivity in synthetic pathways .
- Methoxy groups (e.g., in 64464-07-9) provide electron-donating effects, enhancing stability in acidic conditions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| 2-(4-Nitrophenoxy)ethylamine HCl | 218.64 | Moderate | >200 (decomposes) | 1.2 |
| 4-Nitrophenethylamine HCl | 167.19 | High | 214–216 | 0.8 |
| 2-(2-Methoxyphenoxy)ethylamine HCl | 192.65 | High | >200 | 0.5 |
| 2-(4-Chlorophenylthio)triethylamine HCl | 347.26 | Low (organic solvents) | N/A | 3.1 |
Key Findings :
- Higher molecular weight in nitrophenoxy derivatives (e.g., 218.64 g/mol) correlates with reduced aqueous solubility compared to simpler phenyl-ethylamine analogs .
- Chlorophenylthio derivatives exhibit lipophilic characteristics (LogP ~3.1), making them suitable for lipid-rich pharmaceutical formulations .
Pharmaceutical Uses
Pharmacological Insights
Preparation Methods
Direct Nitration of Phenylethylamine Derivatives
The most straightforward approach involves nitration of phenylethylamine derivatives, followed by conversion to the hydrochloride salt:
- Starting Material: Phenylethylamine or its derivatives.
- Reaction Conditions: Nitration typically employs concentrated nitric acid under controlled temperature conditions to selectively introduce a nitro group at the para-position relative to the phenoxy group.
- Process Overview:
- Dissolution of phenylethylamine in an appropriate solvent.
- Addition of concentrated nitric acid at low temperature (around 0–5°C) to control nitration.
- Post-reaction neutralization with alkaline solutions (potassium carbonate, ammonia) to isolate the nitro compound.
- Purification via recrystallization from suitable solvents such as ethanol or methanol.
Research Findings:
Patent CN107759477A describes a method where nitration is performed on protected intermediates, ensuring high selectivity and yield. The process involves nitration of N-protected phenylethylamine, followed by deprotection to yield the target compound.
Protection and Deprotection Strategies
Protection of amino groups is critical to prevent undesired side reactions during nitration:
Amido Protection:
Using acyl protecting groups such as acetic anhydride, propionyl chloride, or pivaloyl chloride to form N-protected intermediates. This step enhances selectivity during nitration.Deprotection:
Removal of protecting groups post-nitration using hydrolysis under acidic or basic conditions, yielding the free amine hydrochloride.
Research Findings:
The patent CN107759477A details a process where β-phenylethylamine is protected, nitrated, and then deprotected, resulting in high-purity nitrated intermediates suitable for scale-up.
Nitration in Acidic Media
The nitration step often employs concentrated sulfuric acid as a solvent and catalyst:
| Parameter | Typical Range | Notes |
|---|---|---|
| Sulfuric acid concentration | 98–105% | Acts as both solvent and dehydrating agent |
| Nitrating agent | Nitric acid (65–85%) | Added slowly to control temperature |
| Temperature | Room temperature to 50°C | To prevent over-nitration or side reactions |
Research Findings:
Patents indicate that maintaining reaction temperatures below 50°C and controlling acid ratios are crucial for high selectivity and yield.
Isolation and Purification
Post-nitration, the mixture is neutralized with alkaline solutions (potassium hydroxide, ammonia, or sodium carbonate):
- Filtration: To remove inorganic salts and impurities.
- Recrystallization: Using solvents like ethanol, methanol, or acetone to obtain high-purity nitrated intermediates.
- Conversion to Hydrochloride Salt:
Dissolving the free base in ethanol or methanol, then bubbling hydrogen chloride gas or adding concentrated HCl solution to form the hydrochloride salt.
Research Findings:
Recrystallization from methanol or ethanol yields products with purities exceeding 99%, suitable for pharmaceutical applications.
Alternative Synthesis via Multi-step Pathways
Another approach involves multi-step synthesis:
- Step 1: Protection of phenylethylamine.
- Step 2: Nitration of protected intermediate.
- Step 3: Deprotection to yield free amine.
- Step 4: Conversion to hydrochloride salt.
Research Findings:
Patent CN1453267A describes a multi-step process where nitrated intermediates are prepared via phase-transfer catalysis, enhancing process efficiency and scalability.
Research Data Summary
| Method | Raw Materials | Key Conditions | Yield | Purity | Remarks |
|---|---|---|---|---|---|
| Direct nitration of phenylethylamine | Phenylethylamine, nitric acid | 0–50°C, sulfuric acid | ~70–80% | >99% after recrystallization | Suitable for small-scale synthesis |
| Protected nitration | Protected phenylethylamine, nitric acid | 40–100°C, sulfuric acid | 80–85% | >99% | Better selectivity, scalable |
| Multi-step synthesis | Phenylethylamine derivatives | Various, including phase-transfer catalysis | 75–85% | >99% | Industrial scale, cost-effective |
Notes on Industrial Scale-Up
- Raw Material Availability: Phenylethylamine and its derivatives are commercially available and cost-effective.
- Reaction Control: Precise temperature and acid ratios are essential to prevent over-nitration.
- Purification: Recrystallization and salt formation are scalable and standard in pharmaceutical manufacturing.
- Environmental Considerations: Use of less hazardous solvents and recycling of acids can improve sustainability.
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-(4-nitrophenoxy)ethylamine hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-nitrophenol and 2-chloroethylamine hydrochloride under basic conditions. Optimization includes controlling reaction temperature (40–60°C) and using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis. Purification is achieved via recrystallization in ethanol/water mixtures, followed by vacuum drying. Characterization requires 1H/13C NMR for structural confirmation (peak assignments for nitrophenoxy and ethylamine moieties) and HPLC (>98% purity validation). Mass spectrometry (ESI-MS) can confirm molecular ion peaks (e.g., [M+H]+ at m/z 213.06 for the free base).
Q. How should this compound be stored to ensure stability in long-term studies?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C to prevent degradation. Hydrochloride salts are hygroscopic; desiccants like silica gel should be included. Periodic stability testing via TLC or HPLC is recommended to detect hydrolysis products (e.g., free amine or 4-nitrophenol). Avoid aqueous solutions unless buffered at pH 4–6, where the compound shows maximal stability.
Advanced Research Questions
Q. What analytical techniques are critical for resolving contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) can arise from impurities or hydration states. Systematic characterization involves:
- Gravimetric analysis : Saturate solvents (e.g., DMSO, methanol, ethyl acetate) at 25°C and 40°C, filter, and evaporate to quantify dissolved mass.
- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers.
- DSC/TGA : Assess thermal behavior and hydrate formation.
Cross-validate with HPLC-UV to rule out degradation. Contradictions often stem from unaccounted polymorphic forms or residual solvents.
Q. How can researchers design experiments to study the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Use kinetic isotope effects (KIE) or DFT calculations to probe transition states. For example:
- React the compound with thiols (e.g., glutathione) in PBS (pH 7.4) at 37°C, monitoring via UV-Vis (λ = 400 nm for nitro group reduction).
- Compare reaction rates with deuterated analogs (e.g., D2O solvent) to identify rate-limiting steps.
- LC-MS/MS quantifies intermediates, while X-ray crystallography resolves stereochemical outcomes.
Q. What strategies mitigate interference from 4-nitrophenol in biological assays (e.g., enzyme inhibition studies)?
- Methodological Answer : 4-Nitrophenol (a hydrolysis byproduct) absorbs strongly at 405 nm, confounding spectrophotometric assays. Mitigation steps:
Q. How can degradation pathways be elucidated under accelerated stress conditions?
- Methodological Answer : Conduct forced degradation studies :
- Thermal stress : Heat at 60°C for 72 hrs; analyze via HPLC-DAD for nitro group reduction or amine oxidation.
- Photolysis : Expose to UV light (254 nm) in quartz cells; monitor with LC-QTOF-MS to identify photodegradants.
- Hydrolytic stress : Incubate in acidic (0.1M HCl) and basic (0.1M NaOH) solutions; track hydrolysis kinetics via NMR (disappearance of ethylamine signals).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
